Archangelin
CAS No.: 21174-75-4
Cat. No.: VC21321212
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21174-75-4 |
---|---|
Molecular Formula | C21H22O4 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 4-[(2,4,4-trimethylcyclohexen-1-yl)methoxy]furo[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C21H22O4/c1-13-11-21(2,3)8-6-14(13)12-24-20-15-4-5-19(22)25-18(15)10-17-16(20)7-9-23-17/h4-5,7,9-10H,6,8,11-12H2,1-3H3 |
Standard InChI Key | NETRCGJRLNZPCW-UHFFFAOYSA-N |
SMILES | CC1=C(CCC(C1)(C)C)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |
Canonical SMILES | CC1=C(CCC(C1)(C)C)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |
Melting Point | 132°C |
Property | Value/Description |
---|---|
Chemical Name | Archangelin (Iselin) |
Molecular Formula | C₂₁H₂₂O₄ |
Classification | Psoralen/Furocoumarin |
Physical State | Crystalline solid |
Crystal Form | Thick rods (from methanol) |
Melting Point | 132°C |
Chemical Nature | Neutral |
Notable Absence | No methoxyl, methylenedioxy, or active hydrogens |
Notable Presence | Contains methyl group(s) attached to quaternary carbon |
HMDB ID | HMDB0030846 |
Database Status | Expected but not Quantified |
Structural Elucidation and Spectroscopic Analysis
The structural characterization of archangelin has been performed through various spectroscopic techniques, with significant data obtained from ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses collectively confirm its identity as a furocoumarin derivative.
The UV spectroscopic profile of archangelin shows characteristic absorption maxima at 222 nm (log ε = 4.38), 251 nm (log ε = 4.19), and 310 nm (log ε = 4.08), consistent with the chromophoric system typical of furocoumarins . The IR spectrum reveals diagnostic absorption bands at 5.8 μ corresponding to a conjugated lactone structure, 8.9 μ indicating ether linkages, and 9.3 μ characteristic of benzofuran systems .
NMR spectroscopy has provided crucial insights into the structural arrangement of archangelin. The proton NMR spectrum exhibits several distinctive signals including a pair of doublets (J = 2.5 Hz) at τ 2.38 and τ 2.75 attributed to the α and β protons of the furan ring. Another pair of doublets (J = 10 Hz) appearing at τ 1.85 and τ 3.7 corresponds to the α,β olefinic protons of the coumarin ring, while a singlet at τ 2.99 represents the lone aromatic proton . Additionally, the spectrum shows a singlet at τ 5.01 for an isolated, acyclic methyleneoxy group, a broadened singlet at τ 8.16 for an isolated methylene, and a sharp singlet at τ 9.08 representing six protons of a gem-dimethyl group .
Table 2: NMR Spectroscopic Data for Archangelin
Proton Assignment | Chemical Shift (τ) | Multiplicity | Coupling Constant (Hz) | Number of Protons |
---|---|---|---|---|
Coumarin olefinic (α,β) | 1.85, 3.7 | Doublet, Doublet | 10 | 2 |
Furan (α,β) | 2.38, 2.75 | Doublet, Doublet | 2.5 | 2 |
Aromatic (lone) | 2.99 | Singlet | - | 1 |
Methyleneoxy | 5.01 | Singlet | - | 2 |
Isolated methylene | 8.16 | Broadened singlet | - | 2 |
Gem-dimethyl | 9.08 | Sharp singlet | - | 6 |
Structural investigation has revealed that archangelin is essentially an isobergaptyl ether of a monoterpene alcohol . Chemical degradation experiments, including hydrogenation, pyrolysis, and acid hydrolysis, have yielded isobergaptol (C₁₁H₆O₄) with a melting point of 274-278°C, along with a terpene component . These findings support the structural proposition that archangelin consists of isobergaptol linked to a monoterpene through an ether bond.
Two primary structural candidates have been proposed for archangelin, designated as structures Ic and Id in the literature, with structure Ic considered more biogenetically plausible due to its potential derivation from naturally occurring compounds like cyclolavandulol .
Biological Activity and Pharmacological Properties
While direct studies on archangelin's biological activities appear limited in the available literature, significant research has been conducted on extracts from its source plant, Angelica archangelica, which may contain archangelin among other bioactive compounds.
Plant Part | Extract Type | Relative Anxiolytic Activity | Statistical Significance |
---|---|---|---|
Whole plant | Methanol | High | P < 0.01 |
Root | Methanol | High | P < 0.01 |
Leaf | Methanol | Intermediate | P < 0.05 |
Fruit | Methanol | Intermediate | P < 0.05 |
Stem | Methanol | Low | P < 0.05 |
Synthesis and Chemical Reactions
Synthetic approaches to archangelin have been documented in the scientific literature, providing insights into both its structural confirmation and potential chemical derivatization. These synthetic efforts have aimed to verify proposed structural formulations through comparison of spectroscopic data between naturally occurring and synthetically produced archangelin.
One documented synthetic strategy involved attempts to prepare the terpene side chain component of archangelin through a multi-step synthetic sequence. This approach was part of efforts to confirm structure Ic as the correct representation of archangelin . The synthesis involved preparing β-cyclolavandulyl bromide (IIIc) as a key intermediate for subsequent coupling reactions.
As an alternative approach, researchers developed a model compound (XV) by reacting the sodium salt of umbelliferone (XIV) with the previously synthesized β-cyclolavandulyl bromide (IIIc) . Comparative NMR analysis between this model compound and natural archangelin showed significant spectral similarities, particularly in the characteristic singlet for two protons of the isolated, acyclic methyleneoxy group (τ 5.45 in the model compound versus τ 5.01 in archangelin) .
Chemical degradation studies have provided additional structural information. Acid-catalyzed degradation of archangelin yielded bergaptol, albeit in very small quantities . Other degradation methods including hydrogenation and pyrolysis have been reported to yield isobergaptol along with terpene components, supporting the structural proposition that archangelin is an isobergaptyl ether of a monoterpene alcohol .
These synthetic and degradative studies collectively support the structural assignments for archangelin while highlighting the chemical reactivity of its constituent functional groups. The ether linkage between the isobergaptol and monoterpene moieties appears particularly susceptible to acid-catalyzed cleavage, providing a potential handle for structural modification and derivatization of the natural product.
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